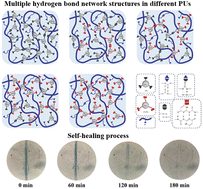Regulation of mechanical properties and self-healing performance of polyurethane nanocomposites by tuning the contents of free and associated hydrogen bonds†
Polymer Chemistry Pub Date: 2023-12-21 DOI: 10.1039/D3PY01098H
Abstract
Hydrogen bonds facilitate self-healing of polymers. However, free and associated hydrogen bonds have different effects on mechanical properties and self-healing performance. Here, both unmodified nano-silica (nano-SiO2) and nano-SiO2 modified by 2-ureido-4[1H]-pyrimidinone (UPy) and KH-550 (UK–SiO2) were used to fill polyurethane (PU). The mechanical properties and self-healing properties of the PU nanocomposites can be regulated by changing the ratio of the two kinds of nano-SiO2. In the PU containing 2 wt% unmodified nano-SiO2 and 1 wt% UK–SiO2, the UK–SiO2 particles hinder the agglomeration of the unmodified nano-SiO2 particles and facilitate the formation of hydrogen bonds between PU chains and the nanofillers. More associated hydrogen bonds exist, resulting in a higher mechanical strength but a weaker self-healing ability. In the PU containing more UK–SiO2, the formation of hydrogen bonds between the unmodified nano-SiO2 particles and between the unmodified nano-SiO2 particles and PU chains is restricted by the UK–SiO2 particles, leading to a lower mechanical strength but a stronger self-healing ability.


Recommended Literature
- [1] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [2] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [3] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†
- [4] Cyclam-based dendrimers as ligands for lanthanide ions†
- [5] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [6] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [7] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [8] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [9] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [10] Contents list

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 10432-84-5
-
CAS no.: 101713-87-5









